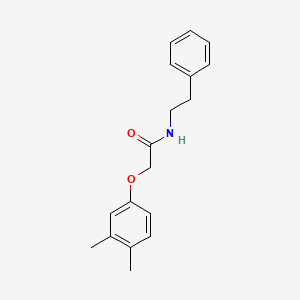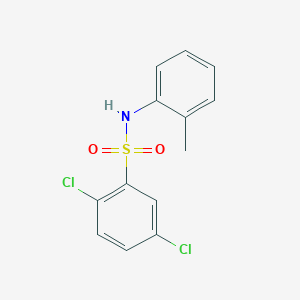
N-(2-furylmethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-furylmethyl)-4-methoxybenzamide and related compounds involves complex chemical reactions. For instance, the preparation of similar compounds has been achieved through acylation reactions, showcasing the steps and chemical conditions necessary for the synthesis of such compounds (Karabulut et al., 2014). Directed metalation techniques have also been utilized to achieve the synthesis of related benzamide compounds, demonstrating the potential pathways for synthesizing N-(2-furylmethyl)-4-methoxybenzamide (Reitz & Massey, 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-furylmethyl)-4-methoxybenzamide has been determined through techniques like single-crystal X-ray diffraction and DFT calculations. These studies reveal the effects of intermolecular interactions on molecular geometry, including bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(2-furylmethyl)-4-methoxybenzamide-like compounds include palladium-catalyzed ortho-alkoxylation, demonstrating the compound's reactivity and potential for functionalization (Wang & Yuan, 2010). Rhodium-catalyzed C-H activation reactions have also been explored, further highlighting the chemical versatility of benzamide derivatives (Xu et al., 2018).
Physical Properties Analysis
The physical properties of related compounds, such as density, refractive index, molar refractivity, and polarizability, have been studied to understand their interactions in different environments. These studies are crucial for predicting the behavior of N-(2-furylmethyl)-4-methoxybenzamide in various chemical contexts (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(2-furylmethyl)-4-methoxybenzamide and similar compounds include their reactivity, as shown through their involvement in catalyzed reactions and the formation of diverse chemical structures. These studies provide a foundation for understanding the compound's reactivity and potential applications in chemical synthesis (Li et al., 2012).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Research in the field of antimicrobial and anticancer drug development has focused on various chemical scaffolds, including benzofuran derivatives and N-heterocyclic carbene-metal complexes. For instance, benzofuran and its derivatives have been identified as potent structures for designing antimicrobial agents active against clinically approved targets due to their broad biological and pharmacological applications. These structures are found in both natural products and synthetic compounds, indicating the versatility of such scaffolds in drug development (Hiremathad et al., 2015; Patil et al., 2020).
Pharmacological Importance of Phenolic Compounds
Phenolic compounds, such as syringic acid, have shown a wide range of therapeutic applications including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. The therapeutic properties of these compounds are attributed to their ability to modulate enzyme activity and protein dynamics, showcasing the potential of phenolic structures in the treatment of various diseases (Srinivasulu et al., 2018).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-6-4-10(5-7-11)13(15)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFJLOUYYUBYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5515696.png)

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)
![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)
![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)
![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)
![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)
![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)